molecular formula H4N2O4 B084296 Hydroxylammonium nitrate CAS No. 13465-08-2

Hydroxylammonium nitrate

Cat. No.: B084296
CAS No.: 13465-08-2
M. Wt: 96.04 g/mol
InChI Key: CRJZNQFRBUFHTE-UHFFFAOYSA-N
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Description

Hydroxylammonium nitrate, also known as hydroxylamine nitrate, is an inorganic compound with the chemical formula [NH3OH]+[NO3]−. It is a salt derived from hydroxylamine and nitric acid. In its pure form, it is a colorless hygroscopic solid.

Preparation Methods

Hydroxylammonium nitrate can be synthesized through various methods:

Chemical Reactions Analysis

Hydroxylammonium nitrate undergoes several types of chemical reactions:

Scientific Research Applications

Hydroxylammonium nitrate has several scientific research applications:

Mechanism of Action

The mechanism of action of hydroxylammonium nitrate primarily involves its decomposition. The hydroxylammonium cation acts as a reducing agent, while the nitrate anion acts as an oxidizing agent. This leads to the formation of nitrogen oxides and water. The decomposition can be initiated thermally or catalytically, with the latter involving the use of metal oxide catalysts to lower the decomposition onset temperature .

Comparison with Similar Compounds

Hydroxylammonium nitrate can be compared with other similar compounds such as:

    Ammonium Nitrate: Both compounds contain nitrate ions and are used in propellants.

    Hydroxylammonium Sulfate: This compound is used in the synthesis of this compound.

    Ammonium Dinitramide: Another energetic ionic compound used in propellants.

This compound stands out due to its dual nature as both a reducing agent and an oxidizing agent, making it a unique and versatile compound in various applications.

Properties

IUPAC Name

hydroxyazanium;nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/NO3.H4NO/c2-1(3)4;1-2/h;2H,1H3/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJZNQFRBUFHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH3+]O.[N+](=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hydroxylamine, nitrate (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

13465-08-2
Record name Hydroxylamine, nitrate (1:1)
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Record name Hydroxylamine, nitrate (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydroxylammonium nitrate
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Synthesis routes and methods I

Procedure details

The general procedure of Example 1 is repeated except that a piece of graphite felt is attached to the graphite cathode to enhance the cathode surface area. A solution containing 0.5 M nitric acid and 50 mM 1,4-phenylenediamine is charged to the catholyte compartment. Concentrated nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 20 amps (5 ASI) and a cell voltage of about 5.5 volts is applied. The catholyte is stirred under application of the current. A solution of 1.67 M hydroxylammonium nitrate and 0.50 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 85% for formation of hydroxylammonium nitrate is achieved.
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Synthesis routes and methods II

Procedure details

The general procedure of Example 8 is repeated except that a solution containing 1.0 M nitric acid and 70 ppm p-aminophenol is charged to the catholyte compartment. A solution of 4 M nitric acid is charged to the anolyte compartment. Concentrated nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 20 amps (5 ASI) and a cell voltage of about 5 volts is applied. A solution of 1.26 M hydroxylammonium nitrate and 0.7 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 74% for formation of hydroxylammonium nitrate is achieved.
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Synthesis routes and methods III

Procedure details

The general procedure of Example 8 is repeated except that thiourea is also added into the catholyte compartment. A solution of 1 M nitric acid, 50 mM 1,4-phenylenediamine and 250 mM of thiourea is charged to the catholyte compartment. A solution of 4 M nitric acid is charged to the anolyte compartment. Nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 45 amps (3 ASI) and a cell voltage of about 6.5 volts is applied. The catholyte is stirred under application of the current. A solution of 1.77 M hydroxylammonium nitrate and 0.5 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 90% for formation of hydroxylammonium nitrate is achieved.
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Synthesis routes and methods IV

Procedure details

The general procedure of Example 8 is repeated except that a solution of 1 M nitric acid and 100 ppm hydroquinone is charged to the catholyte compartment. A solution of 4 M nitric acid is charged to the anolyte compartment. Concentrated nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 20 amps (5 ASI) and a cell voltage of about 6.5 volts is applied. A solution of 1.3 M hydroxylammonium nitrate and 0.8 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 60% for formation of hydroxylammonium nitrate is achieved.
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Synthesis routes and methods V

Procedure details

The general procedure of Example 8 is repeated except that tetrabutylammonium chloride is added into the catholyte compartment. A solution of 1 M nitric acid, 50 mM 1,4-phenylenediamine and 0.1 M tetrabutylammonium chloride is charged to the catholyte compartment. A solution of 4 M nitric acid is charged to the anolyte compartment. Nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 45 amps (3 ASI) and a cell voltage of about 6.5 volts is applied. The catholyte is stirred under application of the current. A solution of 1.65 M hydroxylammonium nitrate and 0.7 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 85% for formation of hydroxylammonium nitrate is achieved.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxylammonium nitrate

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